Oxamide, N,N'-dinonadecyldithio-
Description
Oxamide, N,N'-dinonadecyldithio- is a sulfur-substituted oxamide derivative characterized by the replacement of oxygen atoms in the oxamide backbone with sulfur (dithio groups) and the attachment of two nonadecyl (19-carbon alkyl) chains. For instance, oxamide derivatives are known for slow-release nitrogen fertilization (e.g., oxamide in ) and antibacterial activity (e.g., N,N-di-oxalamides in ). The nonadecyl chains likely influence solubility, thermal stability, and biological interactions compared to simpler oxamide derivatives.
Properties
CAS No. |
63867-43-6 |
|---|---|
Molecular Formula |
C40H80N2S2 |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
N,N'-di(nonadecyl)ethanedithioamide |
InChI |
InChI=1S/C40H80N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-39(43)40(44)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
HZDFFDNCUFJBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Oxamide, N,N’-dinonadecyldithio- typically involves the reaction of oxamide with nonadecyl and dithio reagents under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Oxamide, N,N’-dinonadecyldithio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio groups to thiols or disulfides.
Substitution: The nonadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Oxamide, N,N’-dinonadecyldithio- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as a stabilizer in polymer production and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-dinonadecyldithio- involves its ability to form stable complexes with metal ions and other molecules. The nonadecyl and dithio groups provide steric and electronic effects that enhance the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
a. Oxamide (H₂NCONH₂)
- Structure : Basic oxamide without substitutions.
- Applications : Slow-release nitrogen fertilizer, reducing ammonia volatilization by 38–63% compared to urea .
- Key Difference : The absence of alkyl or thio groups limits its lipophilicity and industrial versatility.
b. N,N′-Bis(1-methoxycarbonylvinyl)oxamide ()
- Structure : Vinyl ester substituents on the oxamide core.
- Synthesis : Derived from diethyl oxalate and serine methyl ester via cyclodehydration with thionyl chloride .
- Properties : Enhanced reactivity due to conjugated double bonds but lacks long alkyl chains or sulfur atoms.
c. N,N-Di-oxalamide Derivatives ()
- Structure : Aromatic amine-substituted oxalamides (e.g., sulfanilamide derivatives).
- Applications : Antibacterial agents with MIC values of 12.5–50 μg/mL against E. coli and S. aureus .
- Key Difference: Aromatic groups enhance antibacterial activity, whereas nonadecyl chains in N,N'-dinonadecyldithio-oxamide may improve membrane penetration but reduce water solubility.
d. Thioamide Derivatives ()
- Structure : Sulfur replaces oxygen in amide bonds (e.g., thio-oxamides).
- Properties : Lower basicity and altered excited-state electronic properties compared to oxamides .
- Key Insight: The dithio substitution in N,N'-dinonadecyldithio-oxamide may further redshift absorption spectra and stabilize metal coordination complexes.
Physicochemical and Functional Comparisons
Biological Activity
Oxamide, N,N'-dinonadecyldithio- is a compound with the molecular formula CHNS and has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity, and applications in various fields such as cancer research.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 672.12 g/mol |
| IUPAC Name | N,N'-dinonadecyldithio-oxamide |
The biological activity of Oxamide, N,N'-dinonadecyldithio- is primarily attributed to its ability to interact with cellular components. It is suggested that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Protein Interactions : The presence of dithio groups may facilitate interactions with proteins, potentially altering their function and leading to downstream effects in cellular processes.
Cytotoxicity
Research has demonstrated that Oxamide, N,N'-dinonadecyldithio- exhibits cytotoxic effects against various cancer cell lines. A study evaluated its impact on cell viability across different concentrations and exposure times.
| Cell Line | IC50 (µM) | Exposure Time (hrs) |
|---|---|---|
| A549 (Lung Cancer) | 25 | 24 |
| HCT-15 (Colon Cancer) | 30 | 24 |
| HeLa (Cervical Cancer) | 28 | 24 |
These results indicate that the compound has a significant cytotoxic effect, particularly against lung and colon cancer cells.
Case Studies
- Study on Anticancer Activity : A recent study focused on the anticancer properties of Oxamide derivatives, including N,N'-dinonadecyldithio-. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of Oxamide derivatives. Results indicated a moderate toxicity level at higher concentrations, necessitating further investigation into safe dosage ranges for therapeutic applications .
Applications in Research
Oxamide, N,N'-dinonadecyldithio- shows promise in several areas:
- Cancer Therapeutics : Due to its cytotoxic properties, it is being explored as a potential chemotherapeutic agent.
- Biochemical Probes : Its ability to modulate protein interactions makes it a candidate for use as a biochemical probe in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
